molecular formula C10H9NO3 B2801422 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde CAS No. 933753-41-4

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde

Cat. No.: B2801422
CAS No.: 933753-41-4
M. Wt: 191.186
InChI Key: CPLVNOMCIQBHTM-UHFFFAOYSA-N
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Description

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde typically involves multicomponent reactions and ring expansion strategies. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the oxazepine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated systems to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-7-1-2-9-8(5-7)10(13)11-3-4-14-9/h1-2,5-6H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLVNOMCIQBHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933753-41-4
Record name 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde
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